[9,9'-Bi-9H-Fluorene]-9,9'-dimethanol
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Overview
Description
9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl is an organic compound that belongs to the class of bifluorenyl derivatives. This compound is characterized by the presence of two hydroxymethyl groups attached to the 9,9’ positions of the bifluorenyl structure. Bifluorenyl compounds are known for their unique photophysical properties, making them of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl typically involves the reaction of 9-fluorenone with formaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, leading to the formation of the desired bifluorenyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of 9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as bifunctional ionic liquids have been explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include bifluorenyl derivatives with various functional groups, such as aldehydes, carboxylic acids, alcohols, and substituted bifluorenyl compounds .
Scientific Research Applications
9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s photophysical properties make it useful in studying biological systems and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving fluorescence .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Bis(4-hydroxyphenyl) fluorene
- 9,9-Di-n-dodecyl-2,7-dibromofluorene
- 9,9-Bis(methoxymethyl)-fluorene
Uniqueness
9,9’-Di(hydroxymethyl)-9,9’-bifluorenyl is unique due to its specific substitution pattern and the presence of hydroxymethyl groups, which impart distinct chemical and photophysical properties.
Properties
IUPAC Name |
[9-[9-(hydroxymethyl)fluoren-9-yl]fluoren-9-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,29-30H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQOBPFZLYOXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)C4(C5=CC=CC=C5C6=CC=CC=C64)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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